N-(Sec-butyl)-3-phenyl-2-propen-1-amine
Description
N-(Sec-butyl)-3-phenyl-2-propen-1-amine is a secondary amine characterized by a sec-butyl group (CH(CH₃)CH₂CH₃) attached to the nitrogen atom and a 3-phenyl-2-propenyl (allyl-phenyl) chain. The compound’s structure combines an unsaturated carbon chain with aromatic and branched alkyl substituents, influencing its physicochemical properties and reactivity.
Properties
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]butan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-3-12(2)14-11-7-10-13-8-5-4-6-9-13/h4-10,12,14H,3,11H2,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMCOLLHJAVQPY-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC=CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC/C=C/C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Sec-butyl)-3-phenyl-2-propen-1-amine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a unique structural composition that includes a sec-butyl group, a phenyl group, and a propenyl amine structure. Its molecular formula is CHN, with a molar mass of approximately 189.3 g/mol. The presence of a double bond in the propenyl chain and an amine functional group contributes to its reactivity and potential applications in medicinal chemistry and organic synthesis.
Structural Characteristics
| Component | Description |
|---|---|
| Sec-butyl group | Provides hydrophobic properties |
| Phenyl group | Contributes to π-π interactions |
| Propenyl amine | Active site for biological activity |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacteria, including both Gram-positive and Gram-negative strains. For instance, it demonstrated notable inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae .
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.5 |
| Klebsiella pneumoniae | 2 |
| Escherichia coli | 4 |
Anticancer Properties
This compound has also been studied for its anticancer properties. It appears to induce apoptosis in cancer cells by modulating apoptotic pathways. Specifically, it enhances the expression of pro-apoptotic proteins like Bax while reducing anti-apoptotic proteins such as Bcl-2 .
The compound's mechanism involves:
- Activation of Caspases : Promoting caspase-3 and caspase-9 activation.
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
Neuropharmacological Effects
Studies suggest that this compound may modulate neurotransmitter levels, potentially offering therapeutic applications in neurological disorders. Its interaction with specific receptors may enhance neurotransmitter activity, providing benefits in conditions like depression or anxiety.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results indicated that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential as an antibacterial agent.
Study 2: Cancer Cell Line Testing
A series of experiments conducted on human cancer cell lines demonstrated that this compound significantly reduced cell viability through apoptosis induction. The study highlighted its potential as a lead compound for developing new anticancer therapies.
Comparison with Similar Compounds
Alkyl Substituent on the Amine Group
Key Analogues :
Impact :
- Boiling Points/Solubility : Branched alkyl groups (e.g., sec-butyl) may lower melting points compared to linear chains due to reduced molecular symmetry.
Unsaturated Chain: Propenyl vs. Propargyl
Key Analogues :
Impact :
Aromatic Substituents
Key Analogues :
Impact :
Stereochemical Considerations
Key Analogue : (2E)-N-tert-butyl-3-phenylprop-2-en-1-amine () specifies an E-configuration.
Impact :
- Stereochemistry : The E-configuration in analogues may influence intermolecular interactions (e.g., crystallization) and reactivity in stereospecific reactions .
Data Table: Structural and Functional Comparison
Research Implications
- Drug Design : Sec-butyl groups balance steric effects and solubility, making them favorable in pharmacophores.
- Material Science : Propenyl chains could serve as crosslinking sites in polymer synthesis, whereas propargyl analogues () may enable click chemistry .
- Catalysis : Palladium-catalyzed methods () suggest routes to diversify the aromatic moiety in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
